4-Methoxy-2-methylphenylacetyl chloride
Overview
Description
4-Methoxy-2-methylphenylacetyl chloride is an aromatic organic compound used in various fields of research and industry. It is categorized under Carbonyl Chlorides . The molecular formula is C10H11ClO2 and it has a molecular weight of 198.649 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-methylphenylacetyl chloride consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
4-Methoxy-2-methylphenylacetyl chloride has a molecular weight of 198.649 .Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
4-Methoxy-2-methylphenylacetyl chloride is used in chemical synthesis processes. For instance, it is involved in the preparation of p-tolyl phenylacetate from the reaction of 4-methylphenol and phenylacetyl chloride, demonstrating its role in complex chemical reactions and synthesis of new compounds (Wu Jia-sheng, 2003). Additionally, the synthesis of aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines involves the use of this chemical, highlighting its importance in creating novel compounds (B. Pecherer, R. Sunbury, A. Brossi, 1972).
Analytical Chemistry
4-Methoxy-2-methylphenylacetyl chloride is also significant in analytical chemistry. It is used in the gas chromatographic estimation of urinary metabolites, such as 3-methoxy-4-hydroxyphenylglycol (Z. Kahane, W. Ebbighausen, P. Vestergaard, 1972), and in the chiral separation of β-blockers after derivatization (K. Kim, Joo Hyun Lee, M. Ko, Seon-Pyo Hong, J. Youm, 2001). These applications underscore its usefulness in the precise measurement and analysis of various compounds.
Organic Chemistry and Materials Science
In organic chemistry, this chemical is utilized in the synthesis of various organic compounds with potential antibacterial properties, such as 4-hydroxy-chromen-2-one derivatives (A. Behrami, Florent Dobroshi, 2019). Moreover, it plays a role in the synthesis of light-switchable polymers, contributing to advancements in materials science (P. Sobolčiak, M. Špírek, J. Katrlík, P. Gemeiner, I. Lacík, P. Kasák, 2013).
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGKFFCKJBDANL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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